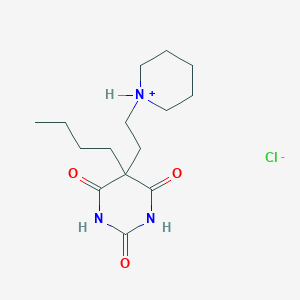
5-Butyl-5-(2-piperidin-1-ium-1-ylethyl)-1,3-diazinane-2,4,6-trionechloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride: is a chemical compound with the molecular formula C15H25N3O3·HCl It is a derivative of barbituric acid, which is known for its sedative and hypnotic properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride typically involves the reaction of barbituric acid with butyl bromide and 2-(piperidino)ethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reactions. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final product in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and mild heating.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
科学的研究の応用
Biology: In biological research, 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride is used to study the effects of barbiturates on cellular processes and neurotransmitter systems.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a sedative or hypnotic agent.
Industry: In the industrial sector, the compound is used in the development of new pharmaceuticals and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride involves its interaction with the central nervous system. It acts as a nonselective central nervous system depressant by promoting the binding to inhibitory gamma-aminobutyric acid (GABA) subtype receptors. This modulation of GABA receptors enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. Additionally, the compound may inhibit glutamate-induced depolarizations, further contributing to its depressant effects.
類似化合物との比較
Phenobarbital: A long-acting barbiturate used as an anticonvulsant.
Pentobarbital: A short-acting barbiturate used for anesthesia and euthanasia.
Secobarbital: A short-acting barbiturate used for sedation and as a preoperative medication.
Comparison:
- The presence of the piperidinoethyl group in 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride may influence its binding affinity and selectivity for GABA receptors, potentially leading to different therapeutic effects.
5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride: is unique due to its specific chemical structure, which includes a piperidinoethyl group. This structural difference may result in distinct pharmacological properties compared to other barbiturates.
Phenobarbital: and are more commonly used in clinical settings, whereas 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride is primarily of interest in research contexts.
特性
CAS番号 |
109438-93-9 |
|---|---|
分子式 |
C15H25ClN3O3- |
分子量 |
331.84 g/mol |
IUPAC名 |
5-butyl-5-(2-piperidin-1-ium-1-ylethyl)-1,3-diazinane-2,4,6-trione;chloride |
InChI |
InChI=1S/C15H25N3O3.ClH/c1-2-3-7-15(8-11-18-9-5-4-6-10-18)12(19)16-14(21)17-13(15)20;/h2-11H2,1H3,(H2,16,17,19,20,21);1H |
InChIキー |
MJXWWXUXYQXSHV-UHFFFAOYSA-M |
SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CC[NH+]2CCCCC2.[Cl-] |
正規SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CC[NH+]2CCCCC2.[Cl-] |
同義語 |
5-butyl-5-[2-(3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl]-1,3-diazinane-2,4,6-trione chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















